

# An In-depth Technical Guide to the Solubility of Boc-Tyr(Me)-OMe

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## Compound of Interest

Compound Name: Boc-Tyr(Me)-OMe

CAS No.: 94790-24-6

Cat. No.: B1338693

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This guide provides a comprehensive analysis of the solubility characteristics of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester, commonly referred to as **Boc-Tyr(Me)-OMe**. It is intended for researchers, chemists, and drug development professionals who utilize this crucial building block in peptide synthesis and medicinal chemistry. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, a detailed protocol for empirical determination, and a summary of its behavior in common laboratory solvents.

## Introduction: The Molecular Profile of Boc-Tyr(Me)-OMe

N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester (**Boc-Tyr(Me)-OMe**) is a fully protected amino acid derivative. Its strategic importance lies in the orthogonal protection scheme it offers. The N-terminal amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the C-terminal carboxylic acid and the side-chain phenol are protected as methyl esters and methyl ethers, respectively. This full protection renders the molecule significantly more nonpolar than its parent amino acid, a characteristic that fundamentally dictates its solubility profile. Understanding this profile is not merely an academic exercise; it is critical for optimizing

reaction conditions, ensuring homogeneity in solution-phase synthesis, and developing effective purification strategies.

Chemical Structure and Identifiers:

- Chemical Name: N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester
- Synonyms: Boc-L-Tyr(Me)-OMe, Boc-p-methoxy-L-Phe-OMe
- CAS Number: 94790-24-6
- Molecular Formula: C<sub>16</sub>H<sub>23</sub>NO<sub>5</sub>[1]
- Molecular Weight: 309.36 g/mol [1]

It is critical to distinguish **Boc-Tyr(Me)-OMe** from its common relatives, as their solubility profiles differ significantly:

- Boc-Tyr-OMe (CAS 4326-36-7): Possesses a free phenolic hydroxyl group, making it more polar and capable of hydrogen bonding.[2][3]
- Boc-Tyr(Me)-OH (CAS 53267-93-9): Features a free carboxylic acid, rendering it soluble in basic aqueous solutions and more polar organic solvents.[4][5][6]

## Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[8][9] Let's dissect the molecular structure of **Boc-Tyr(Me)-OMe** to understand its interactions.

- Nonpolar Regions: The molecule possesses significant nonpolar character due to the bulky tert-butyl group, the aromatic phenyl ring, and various methylene groups. These regions interact favorably with nonpolar solvents through London dispersion forces.
- Polar Regions: Polarity arises from the carbonyl groups of the Boc-protecting group and the methyl ester, as well as the ether oxygen on the side chain. These groups can participate in dipole-dipole interactions with polar solvents.

- **Hydrogen Bonding:** Crucially, **Boc-Tyr(Me)-OMe** lacks strong hydrogen bond donors (like -OH or -NH<sub>2</sub>). It has several hydrogen bond acceptors (the carbonyl and ether oxygens), allowing for weak interactions with protic solvents, but the absence of a donor group significantly limits its solubility in highly polar, protic solvents like water.

Based on this analysis, we can predict that **Boc-Tyr(Me)-OMe** will exhibit the highest solubility in moderately polar to nonpolar aprotic solvents, where its dipole moments can be solvated without the need for strong hydrogen bonding. Its solubility in highly polar protic solvents (e.g., water) is expected to be very low, and its solubility in purely nonpolar aliphatic solvents (e.g., hexane) may be limited by its polar functional groups.

## Qualitative Solubility Data

While precise quantitative solubility data (in mg/mL) for **Boc-Tyr(Me)-OMe** is not extensively published, a qualitative understanding can be synthesized from supplier data sheets, related compounds, and its use in synthetic procedures. The methoxy group is noted to enhance its solubility compared to derivatives with a free phenol.<sup>[1]</sup>

Solvent Class	Solvent Example	Predicted/Observed Solubility	Rationale
Halogenated	Dichloromethane (DCM), Chloroform (CHCl <sub>3</sub> )	Soluble	These solvents have moderate polarity and can effectively solvate the entire molecule. Implied by its use as a solvent for optical rotation measurements.[1] The related Boc-Tyr(Me)-OH is also soluble in these.[4][5]
Polar Aprotic	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate (EtOAc)	Soluble	These solvents effectively solvate the polar ester and carbamate groups via dipole-dipole interactions. The related Boc-Tyr(Me)-OH is soluble in these solvents.[4][5]
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Moderately Soluble to Soluble	These solvents have a good balance of polarity to solvate the functional groups and nonpolar character to interact with the hydrocarbon portions.
Alcohols	Methanol (MeOH), Ethanol (EtOH)	Sparingly to Moderately Soluble	The polar hydroxyl group of the solvent can act as a hydrogen bond acceptor for the compound's carbonyls, but the

overall interaction is weaker than with aprotic solvents.

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Nonpolar

Toluene, Hexane,  
Heptane

Sparingly Soluble to  
Insoluble

The polarity of the ester and carbamate functionalities is too high to be effectively solvated by these nonpolar solvents.

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Aqueous

Water

Insoluble

The large, nonpolar hydrocarbon structure and lack of strong hydrogen bond donating groups prevent dissolution in water. Protected amino acids are generally sparingly soluble in water.<sup>[10]</sup>

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## Experimental Protocol for Quantitative Solubility Determination

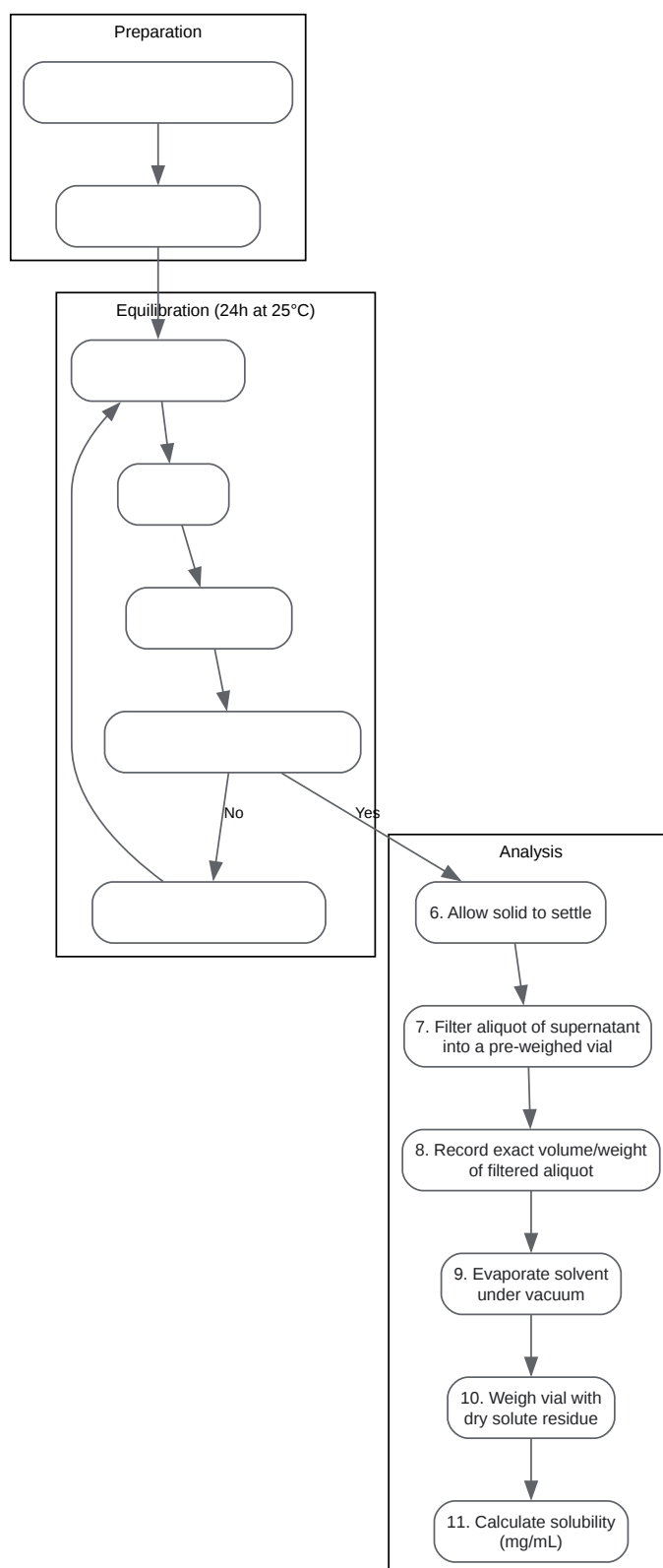
The following protocol provides a robust, self-validating method for empirically determining the solubility of **Boc-Tyr(Me)-OMe** in a given solvent.

### Materials and Reagents

- **Boc-Tyr(Me)-OMe** (CAS 94790-24-6), solid
- Candidate solvents (analytical grade or higher)
- Scintillation vials or small glass vials with screw caps
- Analytical balance (readable to 0.1 mg)

- Vortex mixer
- Bath sonicator
- Thermostatically controlled shaker or water bath (set to 25 °C)
- Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
- Pre-weighed collection vials

## Workflow for Solubility Measurement



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Caption: Workflow for determining quantitative solubility.

## Step-by-Step Methodology

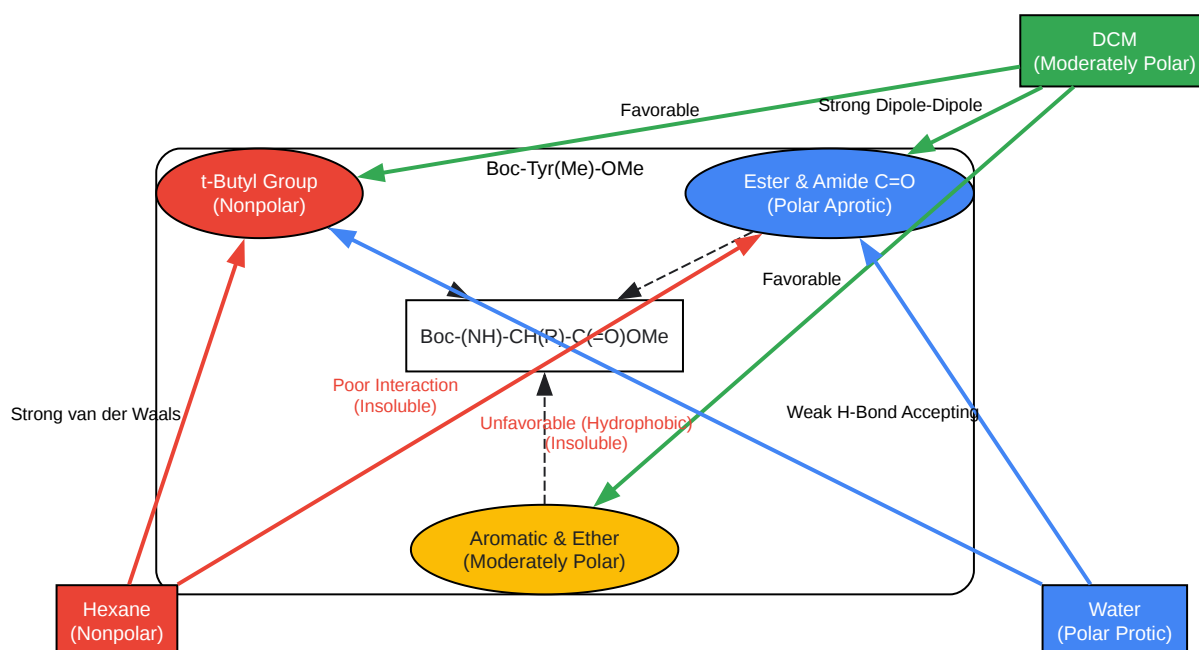
- Preparation: To a glass vial, add an excess amount of solid **Boc-Tyr(Me)-OMe** (e.g., ~100 mg, enough to ensure saturation). Record the exact mass if desired, but it is not essential as long as solid remains.
- Solvation: Add a precise volume (e.g., 2.00 mL) of the chosen solvent to the vial.
- Equilibration:
  - Seal the vial tightly and vortex vigorously for 1 minute to break up any clumps.
  - Place the vial in a bath sonicator for 15 minutes to enhance dissolution and break down aggregates.<sup>[11]</sup>
  - Transfer the vial to a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium. The presence of undissolved solid is crucial as it signifies a saturated solution.
- Sampling: After equilibration, remove the vial and let it stand for 30 minutes to allow the excess solid to settle.
- Isolation: Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a syringe fitted with a 0.2 μm chemical-resistant filter. Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.
- Quantification (Gravimetric):
  - Remove the solvent from the collection vial under reduced pressure (e.g., using a rotary evaporator or vacuum centrifuge) until a constant weight is achieved.
  - Weigh the vial containing the dried solute.
- Calculation:
  - Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved **Boc-Tyr(Me)-OMe**.

- Divide the mass of the solute by the volume of the aliquot taken to calculate the solubility in mg/mL.

This protocol is self-validating because the persistent presence of solid material confirms that the solution is saturated, representing the thermodynamic solubility limit under the specified conditions.

## Molecular Interactions and Solubility Trends

The solubility of **Boc-Tyr(Me)-OMe** is a direct result of the balance of intermolecular forces between it and the solvent molecules.



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Caption: Intermolecular forces governing solubility.

As the diagram illustrates, solvents like Dichloromethane (DCM) are effective because they can favorably interact with all parts of the molecule. In contrast, nonpolar hexane primarily interacts

with the nonpolar regions, failing to solvate the polar ester and amide groups, leading to insolubility. Water, a polar protic solvent, is repelled by the large nonpolar regions (hydrophobic effect) and cannot form strong enough hydrogen bonds with the acceptor-only sites to overcome this, also resulting in insolubility.

## Conclusion

The solubility of **Boc-Tyr(Me)-OMe** is dominated by its fully protected and largely nonpolar character. It is readily soluble in common polar aprotic and halogenated organic solvents such as DMF, DMSO, DCM, and Chloroform. It exhibits moderate solubility in ethers and lower alcohols and is effectively insoluble in water and nonpolar aliphatic hydrocarbons. For applications requiring precise concentration, the experimental protocol provided herein offers a reliable method for determining quantitative solubility in any solvent system of interest. This understanding is paramount for the successful application of this versatile building block in research and development.

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